(3-Iodophenyl)(quinolin-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives are synthesized through various methods, including regioselective nucleophilic substitutions and multi-component reactions. These compounds serve as intermediates for further chemical transformations, indicating their utility in developing new synthetic methodologies (Ismail & Abass, 2001), (Aleksanyan & Hambardzumyan, 2013).
Biological Applications
Quinoline derivatives are known for their potential applications in biochemistry and medicine, such as DNA fluorophores, antioxidants, and radioprotectors. Their ability to interact with various biological systems highlights the importance of these compounds in developing new therapeutic agents and diagnostic tools (Aleksanyan & Hambardzumyan, 2013).
Material Science
Quinolines and their derivatives exhibit interesting electronic and photonic properties, making them suitable for creating nano- and meso-structures. These applications suggest their potential in the fields of material science, particularly in developing new materials with enhanced electronic properties (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Pharmaceutical Development
The structural diversity of quinoline derivatives, achieved through various synthesis methods, underpins their significant role in pharmaceuticals. They have been explored for anti-malarial, anti-bacterial, anti-inflammatory, and anti-hypertensive properties. This diversity underscores the relevance of quinoline derivatives in drug discovery and development (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(3-Iodobenzoyl)quinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis . Quinoline motifs have been found to have a broad spectrum of bioactivity, making them a core template in drug design .
Mode of Action
3-(3-Iodobenzoyl)quinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling , inhibiting DNA synthesis and thus the growth of the bacteria.
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV enzymes, 3-(3-Iodobenzoyl)quinoline disrupts the process of DNA replication . This disruption can lead to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Pharmacokinetics
Quinolines and fluoroquinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(3-Iodobenzoyl)quinoline may also have good bioavailability.
Result of Action
The result of 3-(3-Iodobenzoyl)quinoline’s action is the inhibition of bacterial growth due to the disruption of DNA synthesis . This can lead to the death of the bacteria, making 3-(3-Iodobenzoyl)quinoline a potential antimicrobial agent .
Properties
IUPAC Name |
(3-iodophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBNRXXKUNKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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